2-Phenyl-1,4-oxazepane hydrochloride
Overview
Description
2-Phenyl-1,4-oxazepane hydrochloride is a chemical compound with the CAS Number: 1423032-70-5 . It has a molecular weight of 213.71 .
Molecular Structure Analysis
The InChI code for 2-Phenyl-1,4-oxazepane hydrochloride is1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11;/h1-3,5-6,11-12H,4,7-9H2;1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthesis and Reactivity
Research on 1,2-oxazines and related compounds, including oxazepanes, has shown their utility in synthetic organic chemistry. These compounds are synthesized through various methods, including the dehydration of dihydro-hydroxy-oxazines and the cyclization of nitrosopentenones. Their importance is underscored by their role as electrophiles in forming oxazinium salts and as intermediates in synthesizing a wide array of heterocyclic compounds (Sainsbury, 1991).
Chiral Synthons and General Reactions
The synthesis of oxazines and their utility as chiral synthons for further chemical transformations highlight their significance in producing enantiomerically pure compounds. This aspect is crucial for the development of pharmaceuticals where the chirality of a molecule can affect its biological activity and pharmacokinetics (Ibrahim, 2011).
Pharmacological Research
- Cancer Therapy: FTY720, a compound structurally distinct but relevant in the context of discussing pharmacologically active molecules, showcases the potential of chemical entities in therapeutic applications. Its mechanism involves immunosuppressive effects through S1P receptor activation and demonstrates antitumor efficacy across several cancer models, suggesting a pathway for research into similar compounds for therapeutic uses (Zhang et al., 2013).
Material Science
- Plastic Scintillators: The development of plastic scintillators based on polymethyl methacrylate and their enhancement through the incorporation of various luminescent dyes, including oxazole derivatives, indicate the broad applicability of oxazepane and related compounds in material science. This research points to advancements in creating materials with improved optical transparency, thermal stability, and radiation damage resistance, essential for applications in radiation detection and measurement (Salimgareeva & Kolesov, 2005).
properties
IUPAC Name |
2-phenyl-1,4-oxazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRPYOWHVWLMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,4-oxazepane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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